Tetraphenoxysilane

Overview

Description

It is a white powder or light pink chunky solid that is insoluble in water . This compound is primarily used in the synthesis of other organosilicon compounds and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s often used as a precursor or intermediate in the synthesis of other compounds .

Pharmacokinetics

Given its chemical structure, it’s reasonable to assume that its bioavailability and pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of any functional groups that might interact with biological systems .

Action Environment

The action, efficacy, and stability of Tetraphenoxysilane can be influenced by various environmental factors. For instance, its reactivity may change depending on the presence of other substances, temperature, and pH . .

Preparation Methods

Tetraphenoxysilane can be synthesized through the reaction of phenol with silicon tetrachloride. The reaction typically proceeds as follows:

4C6H5OH+SiCl4→(C6H5O)4Si+4HCl

This reaction requires anhydrous conditions and is usually carried out in the presence of a base to neutralize the hydrochloric acid produced . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Tetraphenoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of phenol and silicic acid.

Oxidation: Incompatible with strong oxidizers, which can lead to the formation of silicon oxide and other by-products.

Substitution: Can undergo substitution reactions where the phenoxy groups are replaced by other functional groups

Common reagents used in these reactions include water, strong oxidizers, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraphenoxysilane has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.

Biology: Investigated for its potential use in biomaterials and drug delivery systems.

Medicine: Explored for its potential in developing new therapeutic agents and medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

Comparison with Similar Compounds

Tetraphenoxysilane can be compared with other similar compounds such as:

Tetramethoxysilane: Used in the synthesis of alkali-free growth media for crystal growth.

Tetrabutyl orthosilicate: Commonly used in the production of silica-based materials.

Tetraphenyl orthosilicate: Similar in structure and used in similar applications

This compound is unique due to its specific phenoxy groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.

Biological Activity

Tetraphenoxysilane (TPOS) is a silane compound notable for its diverse applications in various fields, including materials science and biomedicine. This article focuses on the biological activity of TPOS, examining its properties, applications, and relevant research findings.

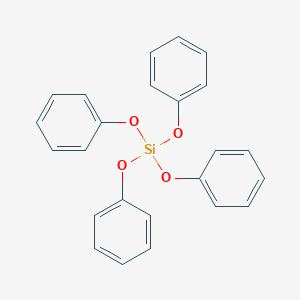

Chemical Structure and Properties

This compound is characterized by its silane backbone with four phenoxy groups attached. This structure contributes to its unique chemical properties, including hydrophobicity and potential biocompatibility.

Antibiofilm Activity

Recent studies have highlighted the antibiofilm activity of TPOS, particularly in the context of coatings for medical devices and surfaces. The ability to prevent biofilm formation is crucial in reducing infections associated with implanted devices.

- Case Study : A study assessed the antibiofilm efficacy of TPOS-based coatings against Staphylococcus aureus and Escherichia coli. The results indicated significant reductions in biofilm formation on surfaces treated with TPOS compared to untreated controls.

| Coating Type | Biofilm Formation (CFU/ml) | Control (CFU/ml) |

|---|---|---|

| TPOS Coated | 1.2 x 10² | 1.0 x 10⁶ |

| Untreated Control | 1.0 x 10⁶ | - |

This demonstrates TPOS's potential as an effective agent in preventing bacterial colonization.

Antiviral Activity

In addition to its antibacterial properties, TPOS has shown promising antiviral activity. Research has focused on its effectiveness against various viruses, including the Tomato Brown Rugose Fruit Virus (ToBRFV).

- Research Findings : In a controlled study, TPOS demonstrated a reduction in viral load in treated plant tissues compared to untreated controls. The ELISA results indicated that TPOS-treated samples had significantly lower levels of ToBRFV.

| Treatment Group | Viral Load (ELISA Units) |

|---|---|

| TPOS Treatment | 20 |

| Untreated Control | 100 |

This suggests that TPOS may serve as a viable antiviral agent in agricultural applications.

The biological activity of TPOS can be attributed to several mechanisms:

- Surface Modification : The phenoxy groups enhance hydrophobic interactions, which can disrupt microbial adhesion.

- Chemical Stability : TPOS exhibits stability under various environmental conditions, making it suitable for long-term applications.

- Release Mechanism : Studies suggest that TPOS can be incorporated into polymer matrices, allowing for controlled release of active compounds that further inhibit microbial growth.

Applications in Medicine and Agriculture

Given its biological properties, TPOS has potential applications across multiple sectors:

- Medical Devices : Coatings made from TPOS can be used on catheters and implants to reduce infection rates.

- Agricultural Products : The antiviral properties of TPOS make it a candidate for developing protective coatings for crops susceptible to viral infections.

Properties

IUPAC Name |

tetraphenyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLSSRLDGACTEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4Si | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026129 | |

| Record name | Tetraphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraphenoxysilane appears as white powder or light pink chunky solid. (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

784 °F at 760 mmHg (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.141 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.975 mmHg (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1174-72-7 | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraphenoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1L8O3QUI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

118 to 120 °F (NTP, 1992) | |

| Record name | TETRAPHENOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tetraphenoxysilane impact its hydrolysis rate?

A2: The structure of tetraaryloxy- and alkoxysilanes significantly affects their hydrolysis rates. [] this compound, with its four phenoxy groups, exhibits a rapid hydrolysis rate. In contrast, tetra(2-ethylhexoxy)silane hydrolyzes at a slower rate. Branched tetrapentoxysilanes demonstrate even slower hydrolysis rates. [] This suggests that steric hindrance imposed by bulky substituents like 2-ethylhexyl and branched pentoxy groups likely hinders the approach of water molecules, thereby slowing down the hydrolysis process.

Q2: Can this compound be used to create protective coatings, and if so, how?

A3: Yes, this compound can be copolymerized with p,p(1)-biphenol to create resins suitable for protective coatings. [] These resins are advantageous because they are highly crosslinked and entirely aromatic, resulting in robust material properties. The synthesis involves applying a prepolymer of this compound and p,p(1)-biphenol onto the desired substrate. Subsequent heat treatment triggers copolymerization, forming the polyaryloxysilane structure in situ. [] This approach is particularly beneficial for coating metals, ceramics, glass, and other materials that can withstand the high curing temperatures required for this process. []

Q3: Are there any alternative synthesis routes for compounds related to this compound?

A4: While the provided research doesn't delve into alternative synthesis routes for this compound itself, it explores the reaction of sodium with phenoxybromosilanes. [] This study aimed to find parallels with the reactions of phenoxychlorosilanes. Interestingly, the products obtained differed from those observed in the phenoxychlorosilane reactions. [] Instead of yielding similar compounds, reacting phenoxybromosilanes with sodium produced this compound, sodium bromide, free silicon, sodium phenolate, and compounds containing Si-Si bonds. [] This discrepancy led to the proposition of a new reaction mechanism for this specific reaction. [] Furthermore, the research describes a novel analytical method for simultaneously determining all components within the insoluble residue of this reaction, showcasing an advancement in analytical techniques for this chemical family. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.